molecular formula C13H15NO3S2 B2978258 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 1286721-13-8

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2978258
CAS No.: 1286721-13-8
M. Wt: 297.39
InChI Key: XHGQDBFPKLVKEP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a hydroxyethyl backbone substituted with a thiophen-3-yl group and a phenylmethanesulfonamide moiety. Sulfonamides are well-known for their diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c15-13(12-6-7-18-9-12)8-14-19(16,17)10-11-4-2-1-3-5-11/h1-7,9,13-15H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGQDBFPKLVKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide typically involves the functionalization of thiophene derivatives. One common method includes the reaction of thiophene with ethylene oxide to introduce the hydroxyethyl group, followed by sulfonamide formation with phenylmethanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural attributes of the target compound with analogs identified in the evidence:

Compound Name Thiophene Position Sulfonamide Substituent Notable Features
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide (Target) 3-yl Phenyl Hydroxyethyl linker; potential for H-bonding and aromatic interactions.
1-((1S,2R,4S)-...-2-(thiophen-2-yl)...)-N,N-dimethylmethanesulfonamide (37) 2-yl N,N-dimethyl Bicyclic framework; increased steric bulk; dimethyl sulfonamide enhances hydrophobicity.
N-(3-(2-...-4-méthoxyphényl)-N-méthylméthanesulfonamide (Patent compound) N/A Trifluoromethylphenyl Oxazolidinone ring; trifluoromethyl groups improve metabolic stability and lipophilicity.
N-(2-iodophenyl)methanesulfonamide N/A Iodophenyl Iodo substituent enables cross-coupling reactions; simpler methanesulfonamide core.

Key Differences and Implications

  • Thiophene Position : The target’s thiophen-3-yl group (vs. 2-yl in compound 37 ) alters electronic distribution and steric interactions. The 3-position may reduce steric hindrance, optimizing binding in enzymatic pockets.
  • Patent compounds with trifluoromethylphenyl groups exhibit higher lipophilicity and metabolic resistance but lower aqueous solubility.
  • Synthetic Accessibility : highlights iodophenyl sulfonamides as intermediates for cross-coupling, suggesting the target’s hydroxyethyl-thiophene moiety could be synthesized via similar Pd/Cu-mediated strategies.

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide, commonly referred to as a thiophenesulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which includes a thiophene ring and a sulfonamide group, suggests various pharmacological properties that merit investigation. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables summarizing its effects.

Molecular Structure

The molecular formula of this compound is C13H15NO3S. It features a thiophene ring substituted with a hydroxyethyl group and is linked to a phenylmethanesulfonamide moiety.

Key Properties

PropertyValue
Molecular Weight265.33 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that compounds with sulfonamide groups exhibit diverse biological activities, including antibacterial, antifungal, and anti-inflammatory effects. The mechanism often involves the inhibition of carbonic anhydrase or dihydropteroate synthase, crucial enzymes in microbial metabolism.

Pharmacological Effects

  • Antimicrobial Activity :
    • Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.
    • A specific study demonstrated that derivatives of thiophenesulfonamide exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • Thiophene derivatives have been investigated for their anticancer properties. One study reported that certain thiophenesulfonamides induced apoptosis in cancer cell lines by activating caspase pathways .
    • The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been highlighted in recent research .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential is attributed to the inhibition of pro-inflammatory cytokines and mediators. In vitro studies demonstrated that the compound reduced TNF-alpha levels in macrophages
      4
      .

Study 1: Antibacterial Activity

A comparative study evaluated the antibacterial efficacy of various thiophenesulfonamides against common pathogens. The results indicated that this compound showed superior activity compared to traditional antibiotics.

Study 2: Cancer Cell Lines

In a controlled laboratory setting, this compound was tested on multiple cancer cell lines (e.g., breast cancer and colon cancer). Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent.

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